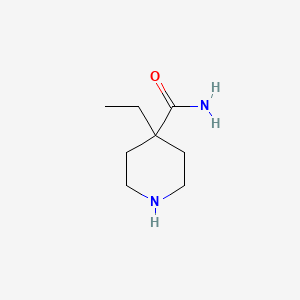

4-Ethyl-4-piperidinecarboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-ethylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-2-8(7(9)11)3-5-10-6-4-8/h10H,2-6H2,1H3,(H2,9,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFMKOWHRORJORT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCNCC1)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Substituted Piperidinecarboxamides and Their Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged structure for targeting a wide range of biological receptors and enzymes. This technical guide focuses on the chemical structure, properties, and synthetic methodologies related to 4-substituted piperidine derivatives, with a particular emphasis on carboxamide functionalities.

Chemical Structure and Properties

The core structure of the compounds discussed is the piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom. The 4-position of this ring is a common site for substitution, leading to a diverse array of chemical entities.

1. 4-Piperidinecarboxamide: This compound features a primary carboxamide group at the 4-position. It is a key intermediate in the synthesis of various pharmaceutical agents, including inhibitors of inducible nitric oxide synthase and phosphodiesterase 5.

2. Ethyl 4-piperidinecarboxylate: This analog possesses an ethyl ester at the 4-position and is a widely used reactant in the synthesis of a variety of biologically active molecules, including modulators of the SMN protein and RhoA inhibitors for cardiovascular disease therapy.[4][5]

The physicochemical properties of these compounds are summarized in the table below for easy comparison.

| Property | 4-Piperidinecarboxamide | Ethyl 4-piperidinecarboxylate |

| Molecular Formula | C₆H₁₂N₂O | C₈H₁₅NO₂[6] |

| Molecular Weight | 128.17 g/mol | 157.21 g/mol [6] |

| CAS Number | 39546-32-2 | 1126-09-6[6] |

| Appearance | White to off-white crystalline powder | Clear colorless to slightly brown liquid[4] |

| Melting Point | 145-148 °C | 35-37 °C |

| Boiling Point | Not available | 204 °C[4] |

| Density | Not available | 1.02 g/mL at 25 °C[4] |

| Solubility | Soluble in water | Soluble in organic solvents like ethanol, acetone, and dichloromethane; miscible with water.[5] |

| pKa | Not available | 9.83±0.10 (Predicted)[5] |

| LogP | Not available | 0.5[6] |

Experimental Protocols

A fundamental aspect of working with these compounds is their synthesis. The following section details a common laboratory-scale synthesis for Ethyl 4-piperidinecarboxylate.

Synthesis of Ethyl 4-piperidinecarboxylate from Isonipecotic Acid

This procedure involves the Fischer esterification of isonipecotic acid (piperidine-4-carboxylic acid) with ethanol in the presence of an acid catalyst.[7]

Materials:

-

Isonipecotic acid (4-Piperidinecarboxylic acid)

-

Anhydrous ethanol

-

Thionyl chloride (SOCl₂)

-

Ethyl acetate (EtOAc)

-

10% Sodium hydroxide (NaOH) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 10.0 mmol of isonipecotic acid in 50 mL of anhydrous ethanol.[7]

-

Cool the solution to 0 °C in an ice bath.[7]

-

Slowly add 40.0 mmol of thionyl chloride dropwise to the stirred solution.[7]

-

After the addition is complete, remove the ice bath and heat the mixture to reflux for 48 hours.[7]

-

After reflux, cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator. This will yield a yellow oil.[7]

-

Dissolve the resulting oil in ethyl acetate.[7]

-

Transfer the solution to a separatory funnel and wash with a 10% aqueous solution of sodium hydroxide.[7]

-

Separate the organic layer and dry it over anhydrous sodium sulfate.[7]

-

Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the final product, Ethyl 4-piperidinecarboxylate, as a clear oil.[7]

Visualizations

To aid in the understanding of the broader context of drug development and the synthetic processes involved, the following diagrams are provided.

Caption: General workflow of drug discovery and development.

Caption: A generalized workflow for chemical synthesis.

Conclusion

While "4-Ethyl-4-piperidinecarboxamide" remains an under-documented compound, the exploration of its close analogs, 4-Piperidinecarboxamide and Ethyl 4-piperidinecarboxylate, provides a solid foundation for researchers. These compounds are not only valuable as synthetic intermediates but also serve as starting points for the design of novel therapeutic agents. The data and protocols presented in this guide are intended to facilitate further research and development in the ever-important field of piperidine-based medicinal chemistry. The versatility of the piperidine ring ensures that its derivatives will continue to be a fertile ground for the discovery of new medicines.

References

- 1. mdpi.com [mdpi.com]

- 2. ijnrd.org [ijnrd.org]

- 3. Page loading... [wap.guidechem.com]

- 4. Ethyl 4-piperidinecarboxylate | 1126-09-6 [chemicalbook.com]

- 5. lookchem.com [lookchem.com]

- 6. Ethyl 4-piperidinecarboxylate | C8H15NO2 | CID 70770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Ethyl 4-piperidinecarboxylate synthesis - chemicalbook [chemicalbook.com]

Synthesis of 4-Ethyl-4-piperidinecarboxamide from starting materials

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthetic routes for producing 4-Ethyl-4-piperidinecarboxamide, a valuable building block in medicinal chemistry and drug development. The document outlines two primary synthetic pathways, starting from readily available piperidine derivatives. Detailed experimental protocols, based on established chemical principles, are provided, along with a summary of the key intermediates and their synthesis.

Overview of Synthetic Strategies

The synthesis of this compound can be approached through two main strategies, both of which involve the initial formation of a 4,4-disubstituted piperidine ring. The key steps in these pathways are:

-

Route A: Alkylation of a 4-cyanopiperidine derivative, followed by the hydrolysis of the nitrile to the desired carboxamide.

-

Route B: Alkylation of an ethyl 4-piperidinecarboxylate derivative, followed by ammonolysis of the ester to yield the final product.

The choice of route may depend on the availability of starting materials, desired scale, and purification considerations.

Synthesis of Key Starting Materials

The successful synthesis of this compound relies on the availability of key piperidine-based starting materials.

Ethyl 4-piperidinecarboxylate

This versatile starting material can be synthesized from Isonipecotic acid (4-piperidinecarboxylic acid).

Experimental Protocol: Esterification of Isonipecotic Acid [1][2]

-

Dissolve Isonipecotic acid (1 equivalent) in absolute ethanol (approximately 5-10 volumes).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add thionyl chloride (2-4 equivalents) dropwise to the cooled solution, maintaining the temperature below 10°C.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 24-48 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the resulting residue in a suitable organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

-

Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Ethyl 4-piperidinecarboxylate as an oil.

| Parameter | Value | Reference |

| Starting Material | Isonipecotic acid | [1] |

| Reagents | Ethanol, Thionyl chloride | [1] |

| Reaction Time | 48 hours | [1] |

| Yield | ~94% | [1] |

4-Cyanopiperidine

This intermediate can be prepared from 4-Piperidinecarboxamide (Isonipecotamide) through dehydration.

Experimental Protocol: Dehydration of 4-Piperidinecarboxamide [3]

-

Suspend 4-Piperidinecarboxamide (1 equivalent) in a suitable solvent such as toluene.

-

Add a dehydrating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), dropwise at a reduced temperature (e.g., 0-5°C).

-

After the addition, allow the reaction to warm to room temperature and then heat to reflux until the reaction is complete as monitored by TLC.

-

Carefully quench the reaction mixture by pouring it onto crushed ice.

-

Basify the aqueous solution with a strong base (e.g., NaOH) to a pH of 12-13.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or toluene).

-

Combine the organic extracts, dry over a suitable drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure to afford 4-Cyanopiperidine.

| Parameter | Value | Reference |

| Starting Material | 4-Piperidinecarboxamide | [3] |

| Reagent | Phosphorus oxychloride or Thionyl chloride | [3] |

| Work-up | Basic aqueous work-up and extraction | [3] |

Synthetic Route A: From 4-Cyanopiperidine

This route involves the ethylation of the carbon at the 4-position of the piperidine ring, followed by hydrolysis of the nitrile group. To facilitate the alkylation, the piperidine nitrogen is typically protected, for instance, with a tert-butoxycarbonyl (Boc) group.

Caption: Synthetic pathway for this compound starting from 4-Cyanopiperidine.

Protection of 4-Cyanopiperidine

Experimental Protocol: N-Boc Protection [4]

-

Dissolve 4-Cyanopiperidine (1 equivalent) in a suitable solvent like dichloromethane (CH₂Cl₂).

-

Add Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with a dilute acid solution (e.g., 0.1 M HCl) and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield 1-Boc-4-cyanopiperidine.

| Parameter | Value | Reference |

| Starting Material | 4-Cyanopiperidine | [4] |

| Reagent | Di-tert-butyl dicarbonate | [4] |

| Solvent | Dichloromethane | [4] |

| Reaction Time | 2 hours | [4] |

Alkylation of 1-Boc-4-cyanopiperidine

Experimental Protocol: Ethylation

-

Prepare a solution of a strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA) by adding n-butyllithium to diisopropylamine in anhydrous tetrahydrofuran (THF) at -78°C under an inert atmosphere (e.g., Argon or Nitrogen).

-

Add a solution of 1-Boc-4-cyanopiperidine (1 equivalent) in anhydrous THF dropwise to the LDA solution at -78°C.

-

Stir the resulting mixture at -78°C for 1-2 hours to ensure complete deprotonation.

-

Add an ethylating agent, such as ethyl iodide or ethyl bromide (1.2 equivalents), to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 1-Boc-4-cyano-4-ethylpiperidine.

Hydrolysis of 1-Boc-4-cyano-4-ethylpiperidine

Experimental Protocol: Nitrile to Amide Conversion

-

Dissolve 1-Boc-4-cyano-4-ethylpiperidine (1 equivalent) in a suitable solvent such as dimethyl sulfoxide (DMSO) or ethanol.

-

Add an aqueous solution of a base (e.g., sodium hydroxide) and hydrogen peroxide (H₂O₂).

-

Stir the reaction at room temperature or with gentle heating.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-Boc-4-ethyl-4-piperidinecarboxamide.

Deprotection

Experimental Protocol: Boc Removal

-

Dissolve 1-Boc-4-ethyl-4-piperidinecarboxamide in a suitable solvent such as dichloromethane or dioxane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in dioxane.

-

Stir the mixture at room temperature for 1-3 hours.

-

Remove the solvent and excess acid under reduced pressure.

-

Triturate the residue with diethyl ether to precipitate the product as its corresponding salt.

-

Neutralize with a base to obtain the free this compound.

Synthetic Route B: From Ethyl 4-piperidinecarboxylate

This alternative pathway involves the ethylation of ethyl 4-piperidinecarboxylate, followed by the conversion of the ester group to a carboxamide. Similar to Route A, N-protection is generally required.

Caption: Synthetic pathway for this compound starting from Ethyl 4-piperidinecarboxylate.

Protection of Ethyl 4-piperidinecarboxylate

Experimental Protocol: N-Boc Protection

This step follows a similar procedure to the protection of 4-cyanopiperidine, using Di-tert-butyl dicarbonate.

Alkylation of 1-Boc-4-(ethoxycarbonyl)piperidine

Experimental Protocol: Ethylation

The alkylation of the N-Boc protected ester follows a similar protocol to the alkylation of the corresponding nitrile, utilizing a strong base like LDA to form the enolate, followed by quenching with an ethyl halide.

Ammonolysis of 1-Boc-4-(ethoxycarbonyl)-4-ethylpiperidine

Experimental Protocol: Ester to Amide Conversion

-

Dissolve 1-Boc-4-(ethoxycarbonyl)-4-ethylpiperidine in a solvent such as methanol.

-

Saturate the solution with ammonia gas at 0°C or use a concentrated solution of ammonia in methanol.

-

Transfer the solution to a sealed pressure vessel and heat to a temperature between 80-120°C.

-

Maintain the reaction for 24-48 hours, monitoring by TLC.

-

After cooling, carefully vent the vessel and remove the solvent under reduced pressure to yield 1-Boc-4-ethyl-4-piperidinecarboxamide.

Deprotection

The final deprotection step is identical to that described in Route A.

Conclusion

The synthesis of this compound can be effectively achieved through two primary synthetic routes. Both pathways leverage common starting materials and well-established organic transformations. The choice between the nitrile hydrolysis route and the ester ammonolysis route will depend on laboratory-specific factors including reagent availability and equipment. The provided protocols offer a foundational guide for the synthesis of this important chemical intermediate. Researchers are advised to optimize reaction conditions and purification procedures for their specific applications.

References

Technical Guide on the Spectroscopic Data of 4-Ethyl-4-piperidinecarboxamide

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Ethyl-4-piperidinecarboxamide is a small molecule of interest in medicinal chemistry and drug discovery due to its substituted piperidine scaffold, a common motif in many biologically active compounds. Spectroscopic analysis is crucial for the unequivocal structure elucidation and purity assessment of this compound upon synthesis. This guide provides a predictive overview of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, and outlines standard experimental procedures for their acquisition.

Predicted Spectroscopic Data

The following data has been predicted using a combination of spectroscopic principles and computational tools. Actual experimental values may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of this compound in solution.

Predicted ¹H NMR Data (Solvent: CDCl₃, Frequency: 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 5.5 - 6.5 | br s | 2H | -CONH₂ |

| ~ 3.0 - 3.2 | m | 2H | Piperidine H-2e, H-6e |

| ~ 2.6 - 2.8 | m | 2H | Piperidine H-2a, H-6a |

| ~ 1.8 - 2.0 | m | 2H | Piperidine H-3e, H-5e |

| ~ 1.6 - 1.8 | q | 2H | -CH₂CH₃ |

| ~ 1.4 - 1.6 | m | 2H | Piperidine H-3a, H-5a |

| ~ 0.8 - 1.0 | t | 3H | -CH₂CH₃ |

Predicted ¹³C NMR Data (Solvent: CDCl₃, Frequency: 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~ 178 - 182 | -C=O (Amide) |

| ~ 45 - 50 | Piperidine C-2, C-6 |

| ~ 40 - 45 | Piperidine C-4 |

| ~ 30 - 35 | Piperidine C-3, C-5 |

| ~ 25 - 30 | -CH₂CH₃ |

| ~ 8 - 12 | -CH₂CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Predicted IR Absorption Bands (Solid State, e.g., KBr pellet or ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3350 - 3180 | Strong, Broad | N-H stretch (Amide) |

| ~ 2970 - 2850 | Medium-Strong | C-H stretch (Aliphatic) |

| ~ 1680 - 1630 | Strong | C=O stretch (Amide I) |

| ~ 1650 - 1580 | Medium | N-H bend (Amide II) |

| ~ 1465 - 1440 | Medium | C-H bend (CH₂) |

| ~ 1380 - 1365 | Medium | C-H bend (CH₃) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (Molecular Formula: C₈H₁₆N₂O), the expected monoisotopic mass is approximately 156.1263 g/mol .

Predicted Electron Ionization (EI) Mass Spectrometry Fragmentation

-

Molecular Ion (M⁺˙): A peak at m/z = 156 is expected, though it may be of low intensity due to the instability of the molecular ion.

-

Alpha-Cleavage: The most favorable fragmentation for piperidines is alpha-cleavage to the nitrogen atom. This would result in the loss of an ethyl radical from the 4-position, leading to a fragment at m/z = 127.

-

Loss of Amide Group: Cleavage of the C-C bond between the piperidine ring and the carboxamide group can lead to the loss of ·CONH₂ (44 Da), resulting in a fragment at m/z = 112.

-

McLafferty Rearrangement: While less common for cyclic amides, a McLafferty-type rearrangement could lead to the loss of a neutral alkene.

-

Ring Fragmentation: The piperidine ring can undergo further fragmentation, leading to a series of smaller ions.

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for a novel solid organic compound like this compound.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry vial.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Tune and match the probe for the desired nuclei (¹H and ¹³C).

-

-

Data Acquisition:

-

¹H NMR: Acquire a one-dimensional proton spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

-

¹³C NMR: Acquire a one-dimensional carbon spectrum with proton decoupling. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

2D NMR (optional): For unambiguous assignment, acquire 2D spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Perform baseline correction.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Reference the chemical shifts to the internal standard (TMS at 0.00 ppm).

-

Fourier-Transform Infrared (FTIR) Spectroscopy Protocol

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.[1]

-

-

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Identify and label the major absorption peaks.

-

Electron Ionization Mass Spectrometry (EI-MS) Protocol

-

Sample Introduction:

-

For a solid sample, a direct insertion probe is often used. A small amount of the sample is placed in a capillary tube at the end of the probe.

-

Alternatively, if the compound is sufficiently volatile and thermally stable, it can be introduced via a gas chromatograph (GC-MS).

-

-

Ionization:

-

Mass Analysis:

-

The resulting positive ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

The separated ions are detected, and their abundance is recorded.

-

-

Data Processing:

-

A mass spectrum is generated, which is a plot of relative ion abundance versus m/z.

-

Identify the molecular ion peak and the major fragment ions.

-

Propose fragmentation pathways consistent with the observed spectrum.

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel compound such as this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

References

An In-depth Technical Guide on the Core Mechanism of Action of 4-Substituted Piperidinecarboxamide Derivatives as Opioid Receptor Modulators

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct mechanism of action studies for "4-Ethyl-4-piperidinecarboxamide" are not publicly available. This guide will focus on a well-characterized analogue, N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide , as a representative molecule of the 4-substituted piperidinecarboxamide class that targets opioid receptors. This compound is a potent and highly selective δ-opioid receptor agonist.[1][2]

Introduction

The 4-substituted piperidinecarboxamide scaffold is a privileged structure in medicinal chemistry, frequently incorporated into ligands targeting G-protein coupled receptors (GPCRs), including opioid receptors. Derivatives of this class have shown significant potential in modulating nociception and other central nervous system pathways. This guide delineates the mechanism of action of a representative compound, N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide, a potent and selective δ-opioid receptor agonist.[1][2] The primary mechanism of action for this class of compounds involves binding to and activating opioid receptors, leading to a cascade of intracellular signaling events that ultimately modulate neuronal excitability.

Receptor Binding Affinity

The initial step in the mechanism of action is the binding of the ligand to its molecular target. For N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide, the primary targets are the opioid receptors, with a marked preference for the δ-opioid receptor subtype.

The binding affinity of N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide and its analogues is typically determined through competitive radioligand binding assays. The following table summarizes the binding affinities (IC50) for the lead compound at the μ, δ, and κ opioid receptors.

| Compound | δ-Opioid Receptor IC50 (nM) | μ-Opioid Receptor IC50 (nM) | κ-Opioid Receptor IC50 (nM) | Selectivity (μ/δ) | Selectivity (κ/δ) |

| N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide | 0.87 | 3800 | 7470 | 4370 | 8590 |

Data sourced from Wei et al., J. Med. Chem. 2000.[1][2]

Objective: To determine the binding affinity of the test compound for μ, δ, and κ opioid receptors.

Materials:

-

Cell Membranes: Membranes from CHO (Chinese Hamster Ovary) cells stably expressing human μ, δ, or κ opioid receptors.

-

Radioligands:

-

δ-opioid receptor: [³H]Naltrindole

-

μ-opioid receptor: [³H]DAMGO

-

κ-opioid receptor: [³H]U-69,593

-

-

Test Compound: N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide

-

Non-specific Binding Control: Naloxone (10 µM)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Instrumentation: Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize cells in ice-cold 50 mM Tris-HCl buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.

-

Assay Setup: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound.

-

Incubation: Incubate the plates at 25°C for 60-90 minutes to allow binding to reach equilibrium.

-

Termination: Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 value by non-linear regression analysis of the competition binding data.

Functional Activity and Signaling Pathways

As a full agonist at the δ-opioid receptor, N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide activates the receptor, leading to the modulation of downstream signaling pathways.[1][2] The primary signaling cascade for δ-opioid receptors involves the activation of inhibitory G-proteins (Gi/o).

Caption: Agonist binding to the δ-opioid receptor activates Gi/o proteins, inhibiting adenylyl cyclase and reducing cAMP levels.

Objective: To measure the functional activation of G-proteins by the test compound.

Materials:

-

Cell Membranes: Membranes from cells expressing the δ-opioid receptor.

-

Reagents: [³⁵S]GTPγS, GDP, assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).

-

Test Compound: N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide

-

Instrumentation: Scintillation counter

Procedure:

-

Assay Setup: In a 96-well plate, combine cell membranes, GDP, and varying concentrations of the test compound.

-

Incubation: Pre-incubate at 30°C for 15 minutes.

-

Initiation: Add [³⁵S]GTPγS to initiate the binding reaction.

-

Incubation: Incubate at 30°C for 60 minutes.

-

Termination and Measurement: Terminate the reaction by rapid filtration and measure the bound [³⁵S]GTPγS by scintillation counting.

-

Data Analysis: Determine the EC50 and Emax values from the dose-response curve.

In addition to G-protein signaling, GPCR activity can be modulated by β-arrestins, which are involved in receptor desensitization and internalization, and can also initiate G-protein-independent signaling. Assays to measure β-arrestin recruitment are crucial for understanding potential for biased agonism.

Caption: A typical workflow for a β-arrestin recruitment assay using enzyme fragment complementation.

Objective: To determine if the test compound induces the recruitment of β-arrestin to the δ-opioid receptor.

Materials:

-

Cells: A cell line engineered to co-express the δ-opioid receptor fused to an enzyme fragment (ProLink™) and β-arrestin fused to the complementary enzyme acceptor (EA).

-

Test Compound: N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide

-

Detection Reagents: Substrate for the complemented enzyme.

-

Instrumentation: Luminometer

Procedure:

-

Cell Plating: Plate the engineered cells in a 96-well plate and incubate overnight.

-

Compound Addition: Add varying concentrations of the test compound to the cells.

-

Incubation: Incubate at 37°C for 90 minutes to allow for receptor activation and β-arrestin recruitment.

-

Signal Detection: Add the detection reagents and incubate at room temperature for 60 minutes.

-

Measurement: Measure the chemiluminescent signal using a luminometer.

-

Data Analysis: Plot the dose-response curve and determine the EC50 for β-arrestin recruitment.

Conclusion

The mechanism of action of 4-substituted piperidinecarboxamides, exemplified by N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide, is centered on their activity as potent and selective δ-opioid receptor agonists. The binding of these compounds to the δ-opioid receptor initiates a signaling cascade through the activation of inhibitory G-proteins, leading to the modulation of adenylyl cyclase activity and downstream effectors. A comprehensive understanding of the interaction with both G-protein and β-arrestin pathways is critical for the development of novel therapeutics with improved efficacy and side-effect profiles. The experimental protocols detailed in this guide provide a framework for the characterization of such compounds.

References

Biological Screening of 4-Ethyl-4-piperidinecarboxamide and Its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological screening of 4-Ethyl-4-piperidinecarboxamide and its analogs. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of the pharmacological potential of this class of compounds, supported by quantitative data, experimental protocols, and visual representations of relevant biological pathways and workflows.

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities. This compound and its derivatives have emerged as a promising class of compounds with diverse pharmacological profiles, including analgesic, antimicrobial, and anticancer activities. This guide delves into the methodologies used to screen these compounds and presents the key findings from various studies.

Quantitative Biological Data

The biological activity of this compound and its analogs has been evaluated across various assays. The following tables summarize the key quantitative data from these screenings, providing a comparative overview of their potency and efficacy.

Table 1: Antimicrobial Activity of Piperidine Derivatives

| Compound ID | Target Organism | MIC (µg/mL) | MFC (µg/mL) | Reference |

| pta1 | Candida auris | 0.24 - 0.97 | 0.97 - 3.9 | [1] |

| pta2 | Candida auris | 0.24 - 0.97 | 0.97 - 3.9 | [1] |

| pta3 | Candida auris | 0.24 - 0.97 | 0.97 - 3.9 | [1] |

MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration

Table 2: T-type Calcium Channel Inhibitory Activity of Piperidine Analogs

| Compound ID | % Inhibition at 10 µM | hERG channel IC50 (µM) | Reference |

| Analog Series | 61.85 - 71.99 | 1.57 ± 0.14 - 4.98 ± 0.36 | [2] |

Table 3: Anti-malarial Activity of Piperidine Carboxamides

| Compound ID | EC50 Shift (Resistant Clones) | Reference |

| (rac)-SW042 | 40- to >400-fold | [3] |

Table 4: Acetylcholinesterase (AChE) Inhibitory Activity of Piperidine Derivatives

| Compound ID | AChE IC50 (nM) | Selectivity over BuChE | Reference |

| 19 | 1.2 | ~34700-fold | [4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the key experimental protocols employed in the biological screening of this compound and its analogs.

Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) of the compounds against pathogenic microorganisms.

Methodology:

-

Microorganism Preparation: A standardized inoculum of the test microorganism (e.g., Candida auris) is prepared to a concentration of 10^5 CFU/mL.

-

Compound Preparation: The test compounds are serially diluted in an appropriate solvent to create a range of concentrations.

-

Microdilution Assay: The assay is performed in 96-well microtiter plates. Each well contains the microbial inoculum and a specific concentration of the test compound.

-

Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 24-48 hours).

-

MIC Determination: The MIC is visually determined as the lowest concentration of the compound that inhibits visible microbial growth.

-

MFC Determination: An aliquot from the wells showing no growth is sub-cultured on agar plates. The MFC is the lowest concentration that results in no growth on the sub-culture plates.

In Vitro Cytotoxicity Assay

Objective: To assess the cytotoxic effects of the compounds on mammalian cell lines.

Methodology:

-

Cell Culture: Human cell lines (e.g., HEK293 for general toxicity, or specific cancer cell lines) are cultured in appropriate media and conditions.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Assay:

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (half-maximal inhibitory concentration) is determined.

Analgesic Activity Assessment (Tail-Flick Test)

Objective: To evaluate the central analgesic activity of the compounds in an animal model.

Methodology:

-

Animal Acclimatization: Mice or rats are acclimatized to the testing environment.

-

Baseline Latency: The baseline tail-flick latency is determined by focusing a beam of radiant heat on the tail and measuring the time taken for the animal to flick its tail. A cut-off time is set to prevent tissue damage.

-

Compound Administration: The test compounds are administered to the animals, typically via intraperitoneal or oral routes.

-

Post-treatment Latency: The tail-flick latency is measured at various time points after compound administration (e.g., 30, 60, 90, 120 minutes).

-

Data Analysis: The increase in tail-flick latency compared to the baseline is calculated to determine the analgesic effect. A standard analgesic drug (e.g., morphine) is used as a positive control.

Visualizations

Diagrams are provided to illustrate key processes and pathways relevant to the biological screening of this compound and its analogs.

Caption: A generalized workflow for the discovery and screening of novel piperidine-based compounds.

Caption: A putative signaling pathway for apoptosis induced by piperidine analogs.

Caption: Experimental workflow for the in vivo screening of analgesic activity.

Conclusion

This compound and its analogs represent a versatile class of compounds with significant therapeutic potential across multiple disease areas. The data and protocols presented in this guide offer a foundational resource for researchers engaged in the exploration and development of these promising molecules. Further investigation into their structure-activity relationships and mechanisms of action will be crucial in optimizing their pharmacological properties and advancing them towards clinical applications.

References

In Silico Modeling of 4-Ethyl-4-piperidinecarboxamide Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico modeling of 4-Ethyl-4-piperidinecarboxamide, a piperidine derivative with potential therapeutic applications. Given the limited direct experimental data on this specific molecule, this paper outlines a robust computational strategy based on established methodologies for analogous piperidine-containing compounds. This document details protocols for molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling to elucidate potential protein targets, binding interactions, and structure-activity relationships. The aim is to provide a foundational framework for researchers to computationally investigate this compound and guide future experimental studies.

Introduction to this compound and Piperidine Derivatives

The piperidine ring is a prevalent scaffold in a vast array of pharmaceuticals and biologically active compounds.[1] Its derivatives have shown a wide range of pharmacological activities, including analgesic, antipsychotic, and anticancer effects.[2][3] this compound is a specific derivative whose biological activity is not yet extensively characterized. However, its structural similarity to other well-studied piperidine compounds suggests potential interactions with various biological targets.

Computational, or in silico, modeling offers a powerful and resource-effective approach to predict the molecular interactions of novel compounds like this compound.[4] Techniques such as molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) analysis can provide critical insights into its pharmacodynamics and pharmacokinetics, thereby accelerating the drug discovery and development process.[2][5]

Potential Biological Targets and Signaling Pathways

Based on the activities of structurally related piperidine derivatives, several potential biological targets for this compound can be hypothesized. These include:

-

Sigma Receptors (S1R and S2R): Many piperidine-based compounds exhibit high affinity for sigma receptors, which are involved in a variety of cellular functions and are implicated in neurological disorders.[4][6]

-

Opioid Receptors (μ, δ, κ): The piperidine moiety is a core component of many opioid analgesics, suggesting that this compound could potentially interact with these receptors.[3]

-

Akt1 Kinase: Certain furan-pyrazole piperidine derivatives have been identified as inhibitors of Akt1, a key protein in cancer cell signaling pathways.[2][5]

-

Ion Channels: Derivatives of 4-piperidinecarboxylate have been investigated as blockers of T-type calcium channels, which are involved in neuropathic pain.[7]

-

Dopamine Transporter (DAT): Some piperidine-4-carboxamide derivatives have been shown to act as dopamine reuptake inhibitors.[1]

The following diagram illustrates a generalized signaling pathway that could be modulated by a piperidine derivative targeting a G-protein coupled receptor (GPCR), such as an opioid or sigma receptor.

In Silico Modeling Workflow

A systematic in silico workflow is proposed to investigate the interactions of this compound. This workflow is designed to narrow down potential targets and provide a detailed understanding of the binding mechanism.

Experimental and Computational Protocols

This section provides detailed methodologies for the key in silico experiments proposed in the workflow.

Ligand and Protein Preparation

Objective: To prepare the 3D structures of this compound and its potential protein targets for subsequent modeling.

Protocol:

-

Ligand Preparation:

-

Generate the 2D structure of this compound using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).

-

Convert the 2D structure to a 3D conformation using a molecular modeling software (e.g., Avogadro, Maestro).

-

Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94, OPLS).

-

Generate possible ionization states and tautomers at a physiological pH (e.g., 7.4).

-

-

Protein Preparation:

-

Download the crystal structures of potential protein targets from the Protein Data Bank (PDB).

-

Remove water molecules, ions, and co-crystallized ligands not relevant to the binding site.

-

Add hydrogen atoms and assign protonation states to titratable residues.

-

Repair any missing side chains or loops using protein structure prediction tools (e.g., MODELLER).

-

Perform a constrained energy minimization to relieve any steric clashes.

-

Molecular Docking

Objective: To predict the preferred binding orientation and affinity of this compound to its potential targets.

Protocol:

-

Grid Generation: Define the binding site on the prepared protein structure. This is typically centered on the co-crystallized ligand or a predicted active site. A grid box is generated to encompass this region.

-

Docking Simulation:

-

Use a docking program (e.g., AutoDock Vina, Glide, GOLD) to systematically sample different conformations and orientations of the ligand within the grid box.

-

The program will score each pose based on a scoring function that estimates the binding affinity.

-

-

Pose Analysis:

-

Analyze the top-ranked docking poses to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, salt bridges).

-

Visualize the ligand-protein complex to understand the binding mode.

-

Molecular Dynamics (MD) Simulations

Objective: To assess the stability of the predicted ligand-protein complex and to study its dynamic behavior over time.

Protocol:

-

System Setup:

-

Place the docked complex in a periodic box of explicit solvent (e.g., TIP3P water model).

-

Add counter-ions to neutralize the system.

-

-

Minimization and Equilibration:

-

Perform energy minimization of the entire system to remove bad contacts.

-

Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate it under constant pressure and temperature (NPT ensemble).

-

-

Production Run:

-

Run the MD simulation for a sufficient duration (e.g., 100 ns) to allow the system to reach a stable state.

-

-

Trajectory Analysis:

-

Analyze the simulation trajectory to calculate root-mean-square deviation (RMSD) to assess stability.

-

Calculate root-mean-square fluctuation (RMSF) to identify flexible regions of the protein.

-

Analyze the persistence of key intermolecular interactions observed in the docking pose.

-

Binding Free Energy Calculations

Objective: To obtain a more accurate estimation of the binding affinity.

Protocol:

-

MM/PBSA or MM/GBSA:

-

Use the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods.

-

These methods calculate the binding free energy by combining molecular mechanics energy terms with a continuum solvation model.

-

Snapshots from the MD simulation trajectory are used for the calculation to average over different conformations.

-

Data Presentation

Quantitative data from the in silico analyses should be summarized in tables for clear comparison.

Table 1: Predicted Binding Affinities from Molecular Docking

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

| Sigma 1 Receptor | -8.5 | Tyr103, Glu172 | Hydrogen Bond, Pi-Cation |

| µ-Opioid Receptor | -7.9 | Asp147, Tyr326 | Salt Bridge, Pi-Pi Stacking |

| Akt1 Kinase | -6.2 | Lys179, Glu234 | Hydrogen Bond |

| Data are hypothetical and for illustrative purposes only. |

Table 2: RMSD and Binding Free Energy from MD Simulations

| Complex | Average RMSD (Å) | MM/GBSA ∆G_bind (kcal/mol) |

| S1R - Ligand | 1.8 ± 0.3 | -45.7 ± 5.2 |

| µOR - Ligand | 2.5 ± 0.6 | -32.1 ± 6.8 |

| Akt1 - Ligand | 3.1 ± 0.8 | -21.5 ± 7.1 |

| Data are hypothetical and for illustrative purposes only. |

Conclusion

This technical guide provides a comprehensive framework for the in silico modeling of this compound interactions. By employing a systematic workflow of molecular docking, molecular dynamics simulations, and binding free energy calculations, researchers can generate valuable hypotheses about its potential biological targets and mechanisms of action. These computational predictions can then be used to guide and prioritize future wet-lab experiments, ultimately accelerating the discovery and development of new therapeutics based on the piperidine scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of 4-piperidinecarboxylate and 4-piperidinecyanide derivatives for T-type calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility and Stability of 4-Ethyl-4-piperidinecarboxamide and Related Piperidine Derivatives

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Specific experimental data on the solubility and stability of 4-Ethyl-4-piperidinecarboxamide is not extensively available in public literature. This guide provides a comprehensive framework for the evaluation of this compound, detailing standard industry protocols and presenting illustrative data based on the known properties of structurally similar molecules, namely 4-Piperidinecarboxamide and Ethyl 4-piperidinecarboxylate. This document is intended to serve as a technical resource for researchers undertaking the physicochemical characterization of novel piperidine derivatives.

Introduction

Piperidine derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals. The solubility and stability of any new chemical entity (NCE) are critical determinants of its developability, influencing everything from formulation and dosage to bioavailability and shelf-life. This compound, a substituted piperidine, requires a thorough physicochemical evaluation to ascertain its potential as a drug candidate.

This technical guide outlines the essential experimental protocols for determining the aqueous and solvent solubility, as well as the chemical stability under various stress conditions, for a compound like this compound.

Physicochemical Properties of Structurally Related Compounds

To establish a predictive baseline for this compound, it is useful to review the properties of its parent amide and a related ethyl-ester. These properties can help anticipate its behavior in different solvent systems and under stress conditions.

| Property | 4-Piperidinecarboxamide | Ethyl 4-piperidinecarboxylate | This compound (Predicted) |

| Molecular Formula | C₆H₁₂N₂O | C₈H₁₅NO₂ | C₈H₁₆N₂O |

| Molecular Weight | 128.17 g/mol | 157.21 g/mol | 156.23 g/mol |

| Appearance | White to off-white powder | Clear, colorless to slightly brown liquid | White to off-white solid |

| Predicted pKa | ~9.8 (piperidine nitrogen) | ~9.83 (piperidine nitrogen)[1] | ~9.8-10.0 (piperidine nitrogen) |

| Predicted LogP | -1.4 | 0.5 - 0.91 | ~0.2 - 0.6 |

| Water Solubility | Soluble | Miscible / Very Soluble[1][2][3] | Moderately soluble |

| Stability | Stable under normal conditions | Stable under normal temperatures and pressures.[1] | Expected to be stable; potential for amide hydrolysis. |

Note: Predicted values for this compound are estimations based on chemical intuition and the properties of the related structures. Experimental verification is mandatory.

Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical factor for its absorption and formulation. The thermodynamic solubility is typically determined using the gold-standard shake-flask method.

Experimental Protocol: Thermodynamic Solubility by Shake-Flask Method

This protocol is adapted from standard pharmaceutical guidelines.[4][5][6]

-

Preparation: Add an excess amount of the test compound (e.g., this compound) to a series of vials, each containing a known volume (e.g., 5 mL) of a specific solvent or buffer (e.g., Water, pH 1.2 HCl, pH 6.8 Phosphate Buffer, Ethanol, DMSO). The amount of solid should be sufficient to ensure a saturated solution with visible excess solid remaining.

-

Equilibration: Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

-

Phase Separation: After equilibration, allow the samples to stand undisturbed for a sedimentation period (e.g., 24 hours) or centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to separate the solid phase from the supernatant.[4]

-

Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to bring the concentration within the quantifiable range of the analytical method.

-

Quantification: Analyze the concentration of the dissolved compound in the diluted samples using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor. The experiment should be performed in triplicate for each solvent.

Illustrative Solubility Data for this compound

The following table presents hypothetical solubility data for this compound, illustrating the expected trends for a compound of this nature.

| Solvent / Medium | Temperature (°C) | Illustrative Solubility (mg/mL) |

| Purified Water | 25 | 15.2 |

| 0.1 N HCl (pH 1.2) | 37 | > 100 (as hydrochloride salt) |

| pH 4.5 Acetate Buffer | 37 | 85.5 |

| pH 6.8 Phosphate Buffer | 37 | 20.1 |

| Ethanol | 25 | 150.0 |

| Propylene Glycol | 25 | 95.8 |

| Dimethyl Sulfoxide (DMSO) | 25 | > 200 |

Workflow for Solubility Determination

Stability Assessment

Stability testing is crucial to determine the re-test period for a drug substance and the shelf life for a drug product. These studies evaluate the impact of environmental factors like temperature, humidity, and light over time. The protocols are guided by the International Council for Harmonisation (ICH) guidelines.[7][8][9]

Experimental Protocol: ICH Stability Study

This protocol outlines a typical stability study for a new drug substance.

-

Batch Selection: Use at least three primary batches of the drug substance manufactured by a process that simulates the final production method.[7][10]

-

Container Closure System: Store the samples in containers that are the same as or simulate the actual packaging intended for storage and distribution.[10]

-

Storage Conditions: Store the batches under various conditions as specified by ICH guidelines.

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

-

Intermediate: 30°C ± 2°C / 65% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

-

Testing Frequency: Pull samples at predetermined time points. For long-term studies, this is typically every 3 months for the first year, every 6 months for the second year, and annually thereafter. For accelerated studies, a minimum of three points (e.g., 0, 3, and 6 months) is recommended.[7]

-

Analytical Tests: At each time point, test the samples for attributes susceptible to change. This should include:

-

Assay: To determine the potency of the API.

-

Appearance: Visual inspection for changes in color or physical state.

-

Degradation Products: Use a stability-indicating HPLC method to identify and quantify any impurities or degradants.

-

Water Content: If the substance is sensitive to moisture.

-

-

Photostability: Conduct a separate photostability test on at least one batch as described in ICH Q1B.

-

Data Evaluation: Analyze the data to identify any trends in degradation or changes in physical properties to establish a re-test period.

Potential Degradation Pathways

For this compound, potential degradation would likely involve:

-

Amide Hydrolysis: The carboxamide group could hydrolyze under acidic or basic conditions, especially at elevated temperatures, to form the corresponding carboxylic acid and ammonia.

-

Oxidation: The piperidine ring can be susceptible to oxidation, particularly at the nitrogen or adjacent carbons, potentially leading to ring-opening or the formation of N-oxides.[11]

Illustrative Stability Data for this compound

This table shows hypothetical data from a 6-month accelerated stability study.

| Test Parameter | Specification | Initial | 3 Months @ 40°C/75%RH | 6 Months @ 40°C/75%RH |

| Appearance | White to off-white solid | Conforms | Conforms | Conforms |

| Assay (%) | 98.0 - 102.0 | 99.8 | 99.5 | 99.1 |

| Total Degradation Products (%) | NMT 1.0 | 0.08 | 0.21 | 0.45 |

| Specific Degradant (RRT 0.85) | NMT 0.2 | ND | 0.05 | 0.11 |

| Water Content (%) | NMT 0.5 | 0.15 | 0.18 | 0.22 |

NMT: Not More Than; ND: Not Detected; RRT: Relative Retention Time

Workflow for a Pharmaceutical Stability Study

Conclusion

While specific data for this compound requires empirical determination, this guide provides the necessary framework for a comprehensive evaluation of its solubility and stability. By following standardized protocols such as the shake-flask method for solubility and ICH guidelines for stability, researchers can generate the robust data package required for the development of new pharmaceutical candidates. The provided illustrative data and workflows serve as a practical starting point for scientists and drug development professionals working with novel piperidine carboxamide derivatives.

References

- 1. wap.guidechem.com [wap.guidechem.com]

- 2. Ethyl 4-piperidinecarboxylate(1126-09-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. pharmaexcipients.com [pharmaexcipients.com]

- 7. database.ich.org [database.ich.org]

- 8. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 9. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 10. pharma.gally.ch [pharma.gally.ch]

- 11. pubs.acs.org [pubs.acs.org]

Pharmacokinetic profile of 4-Ethyl-4-piperidinecarboxamide

An In-Depth Technical Guide on the Pharmacokinetic Profile of 4-Ethyl-4-piperidinecarboxamide

Disclaimer: As of the latest literature review, specific pharmacokinetic data for this compound is not publicly available. This guide provides a representative pharmacokinetic profile based on structurally similar compounds and outlines standard experimental protocols used in the industry for the assessment of such molecules. The quantitative data presented herein is illustrative and should not be considered as experimentally determined values for this compound.

This technical guide is intended for researchers, scientists, and drug development professionals, offering a detailed overview of the potential pharmacokinetic characteristics of this compound and the methodologies for their determination.

Representative Pharmacokinetic Profile

The pharmacokinetic profile of a drug candidate is a critical component of its preclinical assessment, encompassing its absorption, distribution, metabolism, and excretion (ADME). For a novel compound like this compound, initial evaluation would involve a series of in vitro and in vivo studies.

Illustrative Quantitative Data

The following table summarizes a hypothetical pharmacokinetic profile for this compound, based on data for a structurally related piperidinecarboxamide derivative, CP-945,598[1]. These values are for illustrative purposes to provide a potential scale of pharmacokinetic parameters.

| Parameter | Symbol | Representative Value | Unit | Description |

| Absorption | ||||

| Maximum Plasma Concentration | Cmax | 150 | ng/mL | The highest concentration of the drug observed in the plasma. |

| Time to Maximum Concentration | Tmax | 6 | h | The time at which Cmax is reached after administration.[1] |

| Area Under the Curve (0-48h) | AUC(0-48) | 1200 | ng·h/mL | The total exposure to the drug over a 48-hour period.[1] |

| Distribution | ||||

| Volume of Distribution | Vd | 0.72 | L/kg | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.[2] |

| Plasma Protein Binding | PPB | 96.7 - 99.1 | % | The extent to which a drug attaches to proteins in the blood plasma.[2] |

| Metabolism | ||||

| Primary Metabolizing Enzyme | - | CYP3A4/3A5 | - | The main enzyme family responsible for the breakdown of the drug.[1] |

| Major Metabolic Pathway | - | N-de-ethylation | - | The primary chemical modification the drug undergoes in the body.[1] |

| Excretion | ||||

| Elimination Half-Life | t1/2 | 2.04 | h | The time required for the concentration of the drug in the body to be reduced by half.[2] |

| Clearance | CL | 1.00 | L/h/kg | The rate at which the drug is removed from the body.[2] |

| Route of Excretion | - | Feces | - | The primary route through which the drug and its metabolites leave the body.[1] |

Experimental Protocols

The determination of the pharmacokinetic parameters listed above involves a series of standardized in vitro and in vivo experiments.

In Vitro Permeability Assay: Caco-2 Model

The Caco-2 permeability assay is a widely used in vitro model to predict human oral absorption of drug candidates.[3][4]

Objective: To determine the rate of transport of a compound across a monolayer of differentiated Caco-2 cells, which mimic the intestinal epithelium.[4]

Methodology:

-

Cell Culture: Caco-2 cells are seeded on semipermeable supports in multi-well plates and cultured for approximately 21 days to form a differentiated monolayer.[5]

-

Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).[4]

-

Transport Studies:

-

For apical to basolateral (A-B) transport, the test compound (e.g., at 10 µM) is added to the apical side, and its appearance on the basolateral side is monitored over time.[4]

-

For basolateral to apical (B-A) transport, the compound is added to the basolateral side, and its appearance on the apical side is monitored.

-

-

Sample Analysis: Samples from both compartments are collected at predetermined time points and analyzed by LC-MS/MS to determine the concentration of the compound.[4]

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux.[5]

In Vitro Metabolic Stability Assay

This assay is used to determine the susceptibility of a compound to metabolism by liver enzymes.

Objective: To estimate the in vitro half-life and intrinsic clearance of a compound in the presence of liver-derived systems.[6]

Methodology:

-

System Preparation: The assay can be performed using liver microsomes, S9 fractions, or cryopreserved hepatocytes, which contain various drug-metabolizing enzymes.[6][7]

-

Incubation: The test compound is incubated with the liver-derived system (e.g., cryopreserved hepatocytes) at 37°C.[6]

-

Sampling: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Reaction Quenching: The metabolic reaction in the aliquots is stopped, typically by adding a cold organic solvent like acetonitrile.

-

Sample Analysis: The concentration of the parent compound remaining at each time point is determined by LC-MS/MS.

-

Data Analysis: The in vitro half-life (t1/2) is determined by plotting the natural log of the percent parent compound remaining versus time. The in vitro intrinsic clearance (Clint) is then calculated from the half-life.[6]

In Vivo Pharmacokinetic Study in Animal Models

In vivo studies are essential to understand the complete ADME profile of a compound in a living organism.[8]

Objective: To determine the pharmacokinetic parameters of a compound after administration to an animal model (e.g., rodents or non-rodents).[9][10]

Methodology:

-

Animal Dosing: The test compound is administered to the animals, typically via intravenous (IV) and oral (PO) routes to assess bioavailability.[11]

-

Blood Sampling: Blood samples are collected at multiple time points post-dosing (e.g., 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 24 hours).[11]

-

Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

-

Bioanalysis: The concentration of the drug in the plasma samples is quantified using a validated LC-MS/MS method.[12][13]

-

Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution using specialized software like Phoenix WinNonlin.[10]

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Conceptual overview of the ADME (Absorption, Distribution, Metabolism, and Excretion) process.

Caption: General experimental workflow for an in vivo pharmacokinetic study.

Caption: Experimental workflow for the in vitro Caco-2 permeability assay.

Caption: Workflow for the in vitro metabolic stability assay.

References

- 1. Excretion, metabolism, and pharmacokinetics of 1-(8-(2-chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl)-4-(ethylamino)piperidine-4-carboxamide, a selective cannabinoid receptor antagonist, in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Plasma pharmacokinetics of N-[2-(dimethylamino)ethyl]acridine-4-carboxamide in a phase I trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 4. enamine.net [enamine.net]

- 5. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 6. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]

- 7. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. pharmaron.com [pharmaron.com]

- 10. catalog.labcorp.com [catalog.labcorp.com]

- 11. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. api.pageplace.de [api.pageplace.de]

- 13. Small Molecules Quantitation < Proteomics [medicine.yale.edu]

Methodological & Application

In Vitro Assays for Measuring 4-Ethyl-4-piperidinecarboxamide Activity: Application Notes and Protocols

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Piperidine and its derivatives represent a class of heterocyclic compounds with significant interest in medicinal chemistry due to their broad spectrum of biological activities.[1][2] Various synthetic piperidine derivatives have demonstrated potential as antimicrobial, anti-inflammatory, antioxidant, and anticancer agents.[1][2] This document provides detailed protocols for a panel of in vitro assays to characterize the cytotoxic and potential anticancer activity of 4-Ethyl-4-piperidinecarboxamide, a novel piperidine derivative.

The assays described herein are designed to quantify cell viability, membrane integrity, and apoptosis induction in response to treatment with this compound. These assays are fundamental in the initial stages of drug discovery and development to determine the potency and mechanism of action of a test compound.

Hypothetical Signaling Pathway for Cytotoxicity

Caption: Hypothetical signaling cascade initiated by this compound leading to apoptosis.

Experimental Workflow for Cytotoxicity Screening

Caption: General experimental workflow for evaluating the cytotoxicity of this compound.

MTT Cell Viability Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3][4][5] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which is then solubilized, and the concentration is determined by spectrophotometry.[5][6]

Experimental Protocol:

-

Cell Seeding:

-

Culture human breast cancer cells (MCF-7) or other suitable cell lines in DMEM supplemented with 10% FBS at 37°C in a 5% CO2 incubator.[7]

-

Trypsinize and seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.[7]

-

Incubate the plate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubate the plate for 24, 48, or 72 hours.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[3]

-

Incubate the plate for 4 hours at 37°C.[7]

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.[6][7]

-

Shake the plate gently for 10-15 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.[5][7]

-

Calculate the percentage of cell viability using the following formula:

-

% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

-

Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

-

Data Presentation:

| Concentration (µM) | % Cell Viability (MCF-7) | Standard Deviation |

| 0 (Control) | 100 | 4.5 |

| 1 | 95.2 | 3.8 |

| 10 | 75.6 | 5.1 |

| 25 | 52.1 | 4.2 |

| 50 | 28.9 | 3.5 |

| 100 | 15.3 | 2.9 |

Sulforhodamine B (SRB) Assay

Principle: The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[8] Sulforhodamine B, an aminoxanthene dye, binds to basic amino acid residues of cellular proteins under acidic conditions.[2][9] The amount of bound dye is proportional to the total protein mass and, therefore, to the cell number.[10]

Experimental Protocol:

-

Cell Seeding and Treatment:

-

Follow the same procedure for cell seeding and compound treatment as described in the MTT assay protocol.

-

-

Cell Fixation:

-

After the incubation period, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well without removing the culture medium.[2]

-

Incubate the plate at 4°C for 1 hour to fix the cells.[2]

-

Wash the plate four to five times with slow-running tap water or 1% acetic acid to remove the TCA and excess medium.[2][11]

-

Allow the plate to air-dry completely.

-

-

SRB Staining:

-

Data Acquisition and Analysis:

-

Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.[11]

-

Shake the plate on a shaker for 5-10 minutes.

-

Measure the absorbance at 510 nm using a microplate reader.[8][11]

-

Calculate the percentage of cell growth inhibition and the IC50 value as described for the MTT assay.

-

Data Presentation:

| Concentration (µM) | % Cell Viability (A549) | Standard Deviation |

| 0 (Control) | 100 | 5.2 |

| 1 | 98.1 | 4.1 |

| 10 | 80.3 | 5.5 |

| 25 | 55.8 | 4.8 |

| 50 | 32.4 | 3.9 |

| 100 | 18.7 | 3.1 |

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

Principle: The LDH assay is a colorimetric method to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[12][13][14] LDH is a stable cytosolic enzyme that is released upon cell lysis.[12] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt (INT) into a colored formazan product.[13][14] The amount of formazan is proportional to the number of lysed cells.[14]

Experimental Protocol:

-

Cell Seeding and Treatment:

-

Follow the same procedure for cell seeding and compound treatment as described in the MTT assay protocol.

-

Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer, e.g., Triton X-100), and a background control (medium only).[13]

-

-

Sample Collection:

-

LDH Reaction:

-

Prepare the LDH reaction mixture according to the manufacturer's instructions (typically contains the substrate, cofactor, and tetrazolium salt).

-

Add 100 µL of the LDH reaction solution to each well of the new plate containing the supernatants.[13]

-

Incubate the plate at room temperature for 30 minutes, protected from light.[13]

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 490 nm using a microplate reader.[13]

-

Subtract the background absorbance from all readings.

-

Calculate the percentage of cytotoxicity using the following formula:

-

% Cytotoxicity = [(Absorbance of treated sample - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

-

-

Data Presentation:

| Concentration (µM) | % Cytotoxicity (HepG2) | Standard Deviation |

| 0 (Control) | 0 | 2.1 |

| 1 | 5.4 | 1.8 |

| 10 | 22.8 | 3.2 |

| 25 | 48.9 | 4.5 |

| 50 | 75.1 | 5.3 |

| 100 | 92.6 | 3.9 |

Caspase-3 Activity Assay

Principle: Caspase-3 is a key executioner caspase in the apoptotic pathway. This assay utilizes a specific peptide substrate for caspase-3, Ac-DEVD-pNA (acetyl-Asp-Glu-Val-Asp p-nitroanilide). In the presence of active caspase-3, the substrate is cleaved, releasing the chromophore p-nitroaniline (pNA), which can be quantified by measuring its absorbance at 405 nm.[15]

Experimental Protocol:

-

Cell Seeding and Treatment:

-

Seed cells in a suitable culture dish or plate and treat with this compound as previously described.

-

-

Cell Lysis:

-

After treatment, collect the cells (both adherent and floating) and centrifuge at 2,000 rpm for 5 minutes.

-

Resuspend the cell pellet in a chilled cell lysis buffer (e.g., 50 µL per 1-2 x 10⁶ cells) and incubate on ice for 10-30 minutes.

-

Centrifuge the lysate at 12,000-16,000 x g for 10-15 minutes at 4°C.

-

Collect the supernatant, which contains the cytosolic proteins including caspases.

-

-

Caspase-3 Assay:

-

Determine the protein concentration of the cell lysates.

-

In a 96-well plate, add 50-200 µg of protein lysate to each well.

-

Add reaction buffer (containing DTT) to each well.[15]

-

Add the Caspase-3 substrate (Ac-DEVD-pNA) to each well to a final concentration of 50-200 µM.[15]

-

Incubate the plate at 37°C for 1-2 hours.

-

-

Data Acquisition and Analysis:

-